

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone related flavonoid compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

Cat. No.: B2831295

[Get Quote](#)

Authored by: A Senior Application Scientist Foreword: Navigating the Landscape of Polymethoxyflavones

The world of natural product chemistry is vast and ever-expanding, with countless compounds holding the potential for significant therapeutic breakthroughs. Among these, the polymethoxyflavones (PMFs) stand out as a unique subclass of flavonoids, primarily found in the peels of citrus fruits. Their characteristic methoxy groups contribute to increased metabolic stability and bioavailability compared to their polyhydroxylated counterparts. This guide delves into the technical details of a specific, lesser-known PMF, **8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone**, by leveraging the wealth of knowledge available for its closely related and more extensively studied analogs.

Due to the limited direct research on **8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone**, this document will adopt a comparative and inferential approach. We will explore the foundational chemistry, biological activities, and experimental methodologies associated with well-characterized PMFs to construct a predictive framework for understanding and investigating our target compound. This guide is intended for researchers, scientists, and drug development professionals who are looking to explore the therapeutic potential of this promising class of natural products.

Part 1: Core Chemistry and Physicochemical Properties

1.1. The Polymethoxyflavone Backbone

Polymethoxyflavones are characterized by a C6-C3-C6 flavonoid skeleton, with multiple methoxy (-OCH₃) groups attached to the benzo- γ -pyrone ring system. The subject of this guide, **8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone**, is a hydroxylated PMF, meaning it possesses at least one hydroxyl (-OH) group in addition to its methoxy substituents.

Chemical Structure:

- IUPAC Name: 2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one
- Molecular Formula: C₂₁H₂₂O₉[\[1\]](#)[\[2\]](#)
- Molecular Weight: 418.39 g/mol [\[1\]](#)[\[2\]](#)

1.2. Comparative Physicochemical Properties of Related PMFs

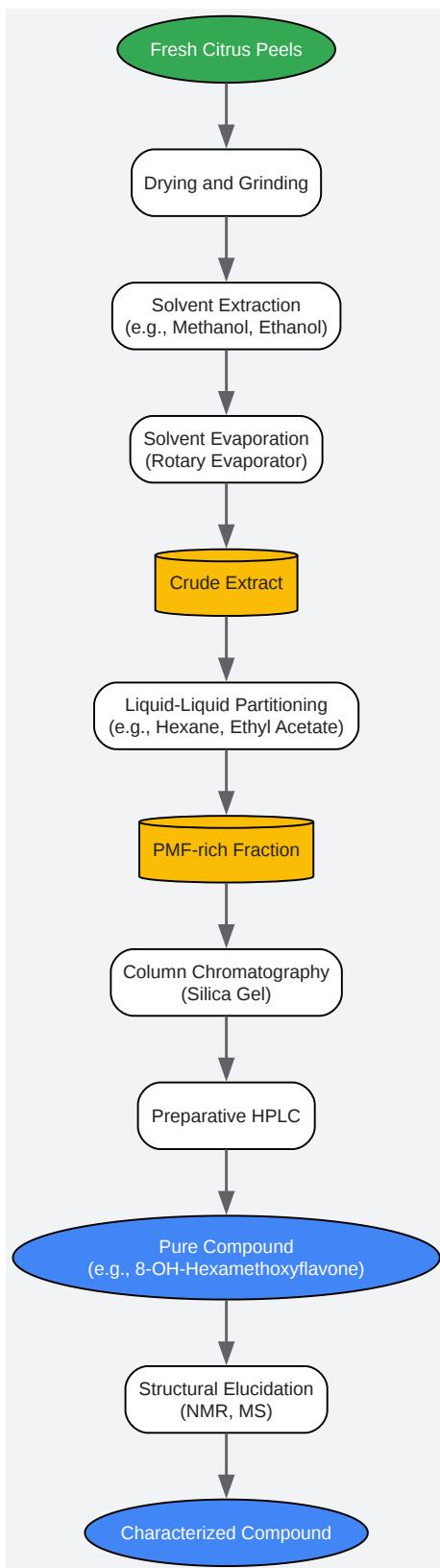
To appreciate the subtle yet significant differences among these compounds, a comparison of their key properties is essential.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Structural Difference from Target	Natural Source
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone	C ₂₁ H ₂₂ O ₉	418.39	-	Pericarpium citri reticulatae[2]
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF)	C ₂₁ H ₂₂ O ₉	418.4	Hydroxyl group at C5 instead of C8	Citrus genus (sweet orange peels)[3]
Nobiletin (3',4',5,6,7,8-Hexamethoxyflavone)	C ₂₁ H ₂₂ O ₈	402.39	Lacks the hydroxyl group of the target	Citrus fruits
3,5,6,7,8,3',4'-Heptamethoxyflavone	C ₂₂ H ₂₄ O ₈	416.42	Methoxy group at C8 instead of hydroxyl	Citrus plants[4]

Part 2: Biological Activities and Therapeutic Potential

While direct studies on **8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone** are sparse, with preliminary suggestions of antifungal activity[1], the well-documented bioactivities of its isomers and related PMFs provide a strong foundation for predicting its therapeutic potential.

2.1. Anti-Inflammatory and Anti-Cancer Effects


A significant body of research points to the potent anti-inflammatory and anti-cancer properties of hydroxylated PMFs. The compound 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) serves as an excellent case study.

- Mechanism of Action: 5-OH-HxMF has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. This inhibition is achieved through the suppression of several signaling pathways, including:
 - NF-κB Pathway: 5-OH-HxMF prevents the nuclear translocation of the NF-κB p65 subunit by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα[3].
 - MAPK and PI3K/Akt Pathways: It also suppresses the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and the PI3K/Akt pathway, which are upstream regulators of NF-κB[3].
- Anti-Tumor Activity: By down-regulating these inflammatory pathways, 5-OH-HxMF has demonstrated significant anti-tumor effects, inhibiting skin tumor formation in animal models[3][5]. Studies have also indicated that hydroxylated PMFs can induce apoptosis in cancer cell lines such as HL-60[6].

Given the structural similarity, it is plausible that **8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone** exerts similar anti-inflammatory and anti-cancer effects through modulation of these critical signaling pathways.

Signaling Pathway of 5-OH-HxMF in Inflammation and Cancer

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone | Antifection | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer chemopreventive activity of 3,5,6,7,8,3',4'-heptamethoxyflavone from the peel of citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dushenkov.com [dushenkov.com]
- To cite this document: BenchChem. [8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone related flavonoid compounds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2831295#8-hydroxy-3-5-6-7-3-4-hexamethoxyflavone-related-flavonoid-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com